4-Hydroxypent-2-ynenitrile
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Overview
Description
4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as ethane-1,2-dithiol, leading to the formation of intermediate products that undergo further transformations.
Isomerization: The compound can undergo isomeric transformations, especially in the presence of specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .
Scientific Research Applications
4-Hydroxypent-2-ynenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:
- 4-Hydroxybut-2-ynenitrile
- 4-Hydroxy-4-methylpent-2-ynenitrile
- Pent-2-ynenitrile
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.
Properties
CAS No. |
32837-37-9 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
4-hydroxypent-2-ynenitrile |
InChI |
InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3 |
InChI Key |
AUYWDKZKWBELCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC#N)O |
Origin of Product |
United States |
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